1-(1-Bromoethyl)-3-methylbenzene

Overview

Description

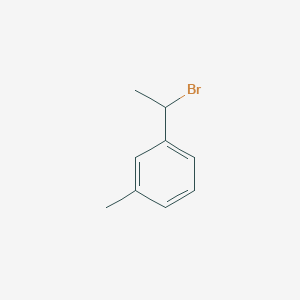

1-(1-Bromoethyl)-3-methylbenzene, also known as α-Methylbenzyl bromide, is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the first position, and a methyl group is attached to the third position of the benzene ring. This compound is of interest due to its reactivity and applications in various fields of chemistry and industry.

Mechanism of Action

Target of Action

It’s known that benzene derivatives generally interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzene, 1-(1-bromoethyl)-3-methyl- is likely to undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Result of Action

It has been employed in the synthesis of bromine terminated poly p-methoxystyrene and polystyrene via atom transfer radical polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylstyrene using hydrogen bromide (HBr) in the presence of a radical initiator. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process includes the careful handling of bromine and the use of catalysts to enhance the reaction efficiency. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Substitution: Formation of 3-methylphenylethanol.

Elimination: Formation of 3-methylstyrene.

Oxidation: Formation of 3-methylacetophenone or 3-methylbenzoic acid.

Scientific Research Applications

1-(1-Bromoethyl)-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

1-Bromo-2-methylbenzene: Similar structure but with the bromine and methyl groups at different positions.

1-Bromo-4-methylbenzene: Another positional isomer with the bromine and methyl groups at the para positions.

1-(1-Bromoethyl)benzene: Lacks the additional methyl group at the third position.

Uniqueness: 1-(1-Bromoethyl)-3-methylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its isomers.

Biological Activity

1-(1-Bromoethyl)-3-methylbenzene, also known as 1-bromo-3-methylphenylethane, is a bromoalkyl aromatic compound that has been studied for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse sources.

- IUPAC Name : this compound

- Molecular Formula : C9H11Br

- Molecular Weight : 201.09 g/mol

- Canonical SMILES : CC(CBr)C1=CC=CC=C1C

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including bromoalkyl derivatives, exhibit significant antimicrobial activity. The presence of the bromine atom in this compound enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis via caspase activation |

| HeLa | 10.2 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, resulting in increased ROS levels that contribute to apoptosis.

- Enzyme Inhibition : It has been suggested that bromoalkyl compounds can inhibit certain enzymes involved in cellular signaling pathways, further contributing to their anticancer properties .

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various bromoalkyl compounds, including this compound. Results showed a significant reduction in bacterial viability when treated with this compound compared to controls.

Cytotoxicity Assessment

In a recent investigation published in Cancer Research, researchers assessed the cytotoxic effects of several halogenated compounds on breast cancer cell lines. They found that this compound had a notable impact on cell viability and induced apoptosis through caspase pathways.

Properties

IUPAC Name |

1-(1-bromoethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUPRACSYPXTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629500 | |

| Record name | 1-(1-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88563-82-0 | |

| Record name | 1-(1-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.